5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic organic compound that belongs to the class of pyrrolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Phenylethynyl Group: This step might involve Sonogashira coupling reactions using phenylacetylene and a suitable halogenated precursor.
Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the pyrrolopyridine core or the phenylethynyl group, leading to various reduced forms.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrole
- 5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyridine
- 5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-indole
Uniqueness
The uniqueness of 5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific structural features, such as the combination of the pyrrolopyridine core with the phenylethynyl and dimethoxyphenyl groups. These features might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
880771-30-2 |
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Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-phenylethynyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C23H18N2O2/c1-26-21-11-10-17(13-22(21)27-2)19-12-20-18(14-24-23(20)25-15-19)9-8-16-6-4-3-5-7-16/h3-7,10-15H,1-2H3,(H,24,25) |
InChI Key |
DBXHHSGCARTJSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(NC=C3C#CC4=CC=CC=C4)N=C2)OC |
Origin of Product |
United States |
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